propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate
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Overview
Description
Propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate is a complex organic compound with a unique structure. This compound is characterized by multiple chiral centers and a combination of cyclohexylidene, indenyl, and heptenoate moieties. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and complex synthetic routes.
Preparation Methods
The synthesis of propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate involves multiple steps, including the formation of the cyclohexylidene and indenyl intermediates. The synthetic route typically starts with the preparation of the cyclohexylidene intermediate through a series of aldol condensations and cyclizations. The indenyl intermediate is then synthesized through a Diels-Alder reaction followed by hydrogenation. The final step involves the esterification of the heptenoate moiety with propan-2-ol under acidic conditions to yield the target compound.
Chemical Reactions Analysis
Propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with palladium on carbon as a catalyst.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Esterification: The carboxylic acid moiety can undergo esterification with alcohols in the presence of acidic catalysts to form various esters.
Scientific Research Applications
Propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate has several scientific research applications:
Chemistry: It is used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and double bonds allow it to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate can be compared with similar compounds such as:
Propan-2-yl propanoate: A simpler ester with similar esterification reactions but lacking the complex structure and biological activity.
Diterpenoids: Compounds with similar cyclohexylidene and indenyl moieties, often studied for their biological activities and synthetic challenges.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures, used as intermediates in organic synthesis.
This compound’s uniqueness lies in its complex structure, multiple chiral centers, and potential biological activities, making it a valuable subject for scientific research and industrial applications.
Properties
Molecular Formula |
C31H48O5 |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate |
InChI |
InChI=1S/C31H48O5/c1-19(2)36-29(35)30(5,6)28(34)15-10-20(3)25-13-14-26-22(9-8-16-31(25,26)7)11-12-23-17-24(32)18-27(33)21(23)4/h10-12,15,19-20,24-28,32-34H,4,8-9,13-14,16-18H2,1-3,5-7H3/b15-10+,22-11?,23-12?/t20-,24-,25-,26+,27+,28-,31-/m1/s1 |
InChI Key |
AUMBXYDXKLLKEK-NXWMVJMWSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C(C)(C)C(=O)OC(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)C(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
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